
1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine is a chemical compound belonging to the class of cyclopropane derivatives. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an amine group.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine typically involves the following steps:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Analyse Chemischer Reaktionen
1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features and ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes and receptors . The amine group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical reactivity and biological activity.
1-(Trifluoromethyl)cyclopropane-1-carboxamide: The presence of a carboxamide group in this compound affects its hydrogen bonding and solubility properties compared to the amine derivative.
1-(Trifluoromethyl)cyclopropane-1-methanol: This compound contains a hydroxyl group, which influences its polarity and reactivity in different chemical reactions.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8F3N |
|---|---|
Molekulargewicht |
139.12 g/mol |
IUPAC-Name |
1-methyl-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H8F3N/c1-4(9)2-3(4)5(6,7)8/h3H,2,9H2,1H3 |
InChI-Schlüssel |
XTUNEDRRBFLRLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
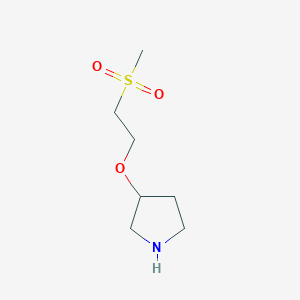
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)



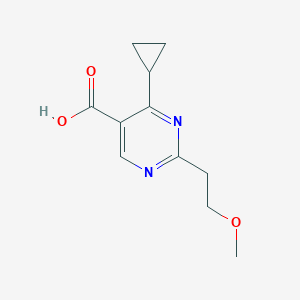
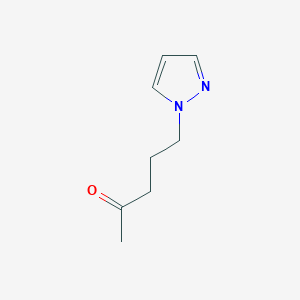
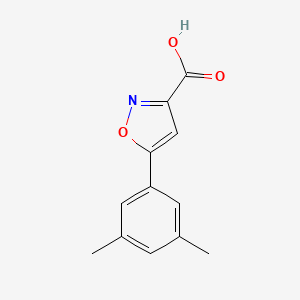
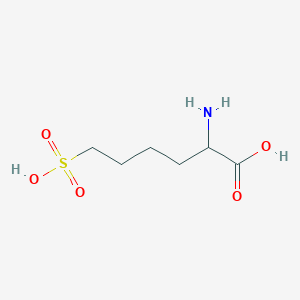

![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
